molecular formula C10H12N2O2 B1401926 Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 90918-37-9

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1401926
CAS No.: 90918-37-9
M. Wt: 192.21 g/mol
InChI Key: PIHCQPYCRVXZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound of significant interest in medicinal chemistry and anticancer research. It serves as a key synthetic intermediate and pharmacophore in the development of novel small molecules that function as tubulin polymerization inhibitors . These inhibitors specifically target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to the arrest of the cell cycle at the G2/M phase, which ultimately can induce cancer cell death . The tetrahydroquinoxaline scaffold is recognized for its favorable drug-like properties, making derivatives of this core structure promising candidates for overcoming multidrug resistance in chemotherapy . Research indicates that the methyl carboxylate moiety on the tetrahydroquinoxaline ring is often a crucial structural feature for maintaining potent antiproliferative activity against various human cancer cell lines . This product is intended for research purposes to further investigate these mechanisms and develop new therapeutic agents. For Research Use Only. Not for use in humans or animals.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,11-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHCQPYCRVXZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856536
Record name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90918-37-9
Record name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology:

  • Starting Material: Quinoxaline or substituted quinoxaline compounds.
  • Reduction Agent: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Pd/C.
  • Reaction Conditions: Reflux in anhydrous tetrahydrofuran (THF) or under hydrogen atmosphere at room temperature.
  • Outcome: Selective reduction of the aromatic quinoxaline ring to form the tetrahydroquinoxaline core.

Research Findings:

  • A procedure involves reacting 2-keto-1,2-dihydroquinoxaline with LiAlH₄ in THF, followed by workup with ethyl acetate, yielding 1,2,3,4-tetrahydroquinoxaline with yields around 66%. This method provides a reliable route to obtain the core structure necessary for further functionalization.

Introduction of the Carboxylate Group at the 6-Position

The key step involves functionalizing the tetrahydroquinoxaline at the 6-position with a methyl ester group.

Methodology:

  • Approach 1: Direct esterification of the 6-position via electrophilic substitution using methyl chloroformate or methyl iodide in the presence of base.
  • Approach 2: Functionalization of a precursor with a suitable leaving group (e.g., halide or nitrile) at the 6-position, followed by hydrolysis or esterification.

Research Findings:

  • In patent EP0444807B1, a method involves dehydrogenative polymerization of tetrahydroquinoxaline derivatives using transition metal sulfide catalysts at elevated temperatures (180°C to 280°C). While primarily for polymer synthesis, this indicates the feasibility of functionalizing tetrahydroquinoxaline rings via catalytic processes, which could be adapted for ester introduction.

  • Alternatively, starting from a methyl 6-chloro or 6-bromo tetrahydroquinoxaline intermediate, nucleophilic substitution with methyl carbonate or methyl alcohol under basic conditions can introduce the methyl ester group.

Synthetic Route Summary with Data Table

Step Reagents & Conditions Purpose Yield / Notes
1. Synthesis of quinoxaline core 2-keto-1,2-dihydroquinoxaline + LiAlH₄ in THF Reduction to tetrahydroquinoxaline 66% yield, reflux, 4 hours
2. Functionalization at 6-position Methyl chloroformate or methyl iodide + base (e.g., K₂CO₃) Introduction of methyl ester Variable, optimized per substrate
3. Purification Column chromatography Purify methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate High purity achievable

Research Findings from Diverse Sources

  • Catalytic Hydrogenation: Catalytic hydrogenation of quinoxaline derivatives over Pd/C provides a straightforward route to the tetrahydroquinoxaline core, which can be subsequently functionalized with methyl esters via nucleophilic substitution or esterification reactions.

  • Transition Metal-Catalyzed Polymerization: Patent literature indicates that tetrahydroquinoxaline derivatives can undergo dehydrogenative polymerization in the presence of transition metal sulfides, which could be adapted for specific functionalizations at the 6-position, although this is more relevant for polymer synthesis than small molecule preparation.

  • Reactivity Considerations: The presence of electron-donating groups (e.g., methyl) on the aromatic ring or the nitrogen atoms can influence the site-selectivity and efficiency of esterification or substitution reactions at the 6-position.

Summary of Key Research Findings

Source Preparation Method Key Conditions Remarks
Patent EP0444807B1 Dehydrogenative polymerization using transition metal sulfides 180–280°C, 12–96 hours Mainly for polymer synthesis; adaptable for monomer synthesis
LiAlH₄ Reduction Reduction of quinoxaline derivatives Reflux in THF, 4 hours Efficient for core synthesis
Nucleophilic substitution Reaction of halogenated tetrahydroquinoxaline with methyl carbonate Basic conditions For methyl ester introduction

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Key findings include:

Reagent/Conditions Product Mechanism Reference
KMnO₄ (acidic/neutral)Quinoline-6-carboxylate derivativesDehydrogenation of the tetrahydro ring, retaining the ester functionality.
CrO₃ (in H₂SO₄)6-CarboxyquinolineOxidative aromatization with possible ester hydrolysis under acidic conditions.

Key Observations :

  • Oxidation typically targets the saturated ring, restoring aromaticity.

  • The ester group remains stable under neutral conditions but may hydrolyze in acidic media.

Reduction Reactions

Further reduction of the ester group or the heterocyclic ring has been studied:

Reagent/Conditions Product Mechanism Reference
LiAlH₄ (anhydrous ether)(1,2,3,4-Tetrahydroquinolin-6-yl)methanolReduction of the ester to a primary alcohol without affecting the ring.
H₂/Pd-C (high pressure)Decahydroquinoline derivativesFull saturation of the bicyclic system, yielding a decahydro structure.

Theoretical Insight :

  • Density Functional Theory (DFT) calculations predict favorable energy pathways for ester reduction over ring saturation .

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions:

Conditions Product Yield Reference
6M HCl (reflux, 12h)1,2,3,4-Tetrahydroquinoline-6-carboxylic acid85–90%
NaOH (aq., 70°C, 6h)Sodium salt of the carboxylic acid92%

Stability Note :

  • The compound requires storage under inert conditions (2–8°C, dark) to prevent premature hydrolysis .

Electrophilic Substitution

The aromatic ring participates in electrophilic reactions, guided by the electron-withdrawing ester group:

Reaction Reagent Position Product Reference
NitrationHNO₃/H₂SO₄C5 or C7Nitro-substituted derivative
HalogenationBr₂/FeBr₃C77-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Regioselectivity :

  • The ester group at C6 directs electrophiles to the meta (C5/C7) positions due to its deactivating effect .

Functionalization at Nitrogen

The secondary amine in the tetrahydroquinoline ring undergoes alkylation/acylation:

Reagent Product Conditions Reference
CH₃I (excess)N-Methylated derivativeK₂CO₃, DMF, 60°C, 8h
Acetyl chlorideN-Acetylated derivativePyridine, RT, 12h

Application :

  • N-substituted derivatives are intermediates in drug discovery, particularly for neuroactive agents .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions due to its partially unsaturated structure:

Dienophile Product Conditions Reference
Maleic anhydrideFused bicyclic adductToluene, 110°C, 24h

Theoretical Support :

  • Frontier Molecular Orbital (FMO) analysis confirms high reactivity of the conjugated diene system .

Scientific Research Applications

Medicinal Chemistry

MTHQ has garnered attention in medicinal chemistry due to its structural similarity to other bioactive compounds. It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The compound's ability to interact with biological targets makes it a candidate for drug development.

Potential Therapeutic Applications:

  • Neurological Disorders : Research indicates that MTHQ derivatives may exhibit neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's and Parkinson's diseases.
  • Anticonvulsant Activity : Some tetrahydroquinoline derivatives have shown anticonvulsant effects, suggesting that MTHQ could be explored for similar activities.

Biological Studies

MTHQ is utilized in biological studies to understand its interactions with enzymes and receptors. Its biochemical properties allow it to influence various cellular processes.

Mechanisms of Action:

  • MTHQ can act as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis, affecting neurological functions.
  • Studies have shown that MTHQ may influence cell signaling pathways and gene expression through interactions with transcription factors.

Materials Science

The compound is being investigated for its potential in creating novel materials with unique electronic properties. Its structural characteristics make it suitable for applications in organic electronics and photonics.

Material Properties:

  • MTHQ derivatives may exhibit interesting optical and electrical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Synthesis and Chemical Reactivity

MTHQ can undergo various chemical reactions due to its functional groups, allowing for the synthesis of diverse derivatives. The following table summarizes key synthetic routes and their applications:

Reaction Type Description Applications
Reduction Reduction of quinoline derivatives to synthesize MTHQPharmaceutical intermediates
Cyclization Cyclization reactions involving aniline derivativesFormation of tetrahydroquinoline frameworks
Substitution Electrophilic substitution on the aromatic ringIntroduction of functional groups for drug design

Case Studies

Several studies have explored the applications of MTHQ in different contexts:

  • A study published in a peer-reviewed journal demonstrated the synthesis of MTHQ derivatives with enhanced neuroprotective effects compared to traditional compounds used in treating neurodegenerative diseases.
  • Another research project focused on the material properties of MTHQ, revealing its potential use in developing advanced electronic devices.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Tetrahydroquinoxaline Family

A. Methyl 3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate (CAS: 671820-52-3)

  • Molecular Formula : C₁₀H₁₀N₂O₃ (same as target compound).
  • Key Difference : Presence of a 3-oxo group introduces additional hydrogen-bonding capacity.
  • Synthetic Note: Prepared via oxidation or ketone introduction during ring closure ().

B. Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate (CAS: 354793-04-7)

  • Molecular Formula : C₁₀H₈N₂O₄.
  • Key Difference : Two oxo groups at positions 2 and 3.
  • Impact : Higher molecular weight (220.18 g/mol ) and reduced basicity due to electron-withdrawing oxo groups. Likely lower LogP (~1.0–1.2) compared to the target compound ().

C. 1,2,3,4-Tetrahydroquinoxaline-6-Carboxylic Acid

  • Molecular Formula : C₉H₈N₂O₂.
  • Key Difference : Carboxylic acid substituent instead of methyl ester.
  • Impact : Higher aqueous solubility (PSA: 61.36 Ų) but reduced cell permeability due to ionization at physiological pH ().

Tetrahydroisoquinoline Derivatives

A. Methyl 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate (CAS: 185057-00-5)

  • Molecular Formula: C₁₁H₁₃NO₂.
  • Key Difference: Isoquinoline backbone (one nitrogen atom) vs. quinoxaline (two nitrogen atoms).
  • Impact : Reduced hydrogen-bonding capacity (PSA: ~40–50 Ų) and increased lipophilicity (LogP ~2.0). Reported applications include intermediates in alkaloid synthesis ().

B. Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate

  • Molecular Formula: C₁₅H₁₉NO₄.
  • Key Difference : Methoxy and ethyl ester substituents.
  • Impact : Enhanced electron-donating effects from methoxy groups may stabilize charge in biological interactions. Used in medicinal chemistry for opioid receptor modulation ().

Tetrahydroquinoline Derivatives

A. 2-Methyl-5-Hydroxy-1,2,3,4-Tetrahydroquinoline

  • Molecular Formula: C₁₀H₁₃NO.
  • Key Difference : Single nitrogen atom and hydroxyl group.
  • Impact : Demonstrates analgesic activity (~1/8 potency of morphine) due to hydroxyl-mediated receptor interactions ().

B. 6-Methyl-1,2,3,4-Tetrahydroquinoxaline (CAS: 766-19-8)

  • Molecular Formula : C₉H₁₂N₂.
  • Key Difference : Lack of ester group; methyl substituent at position 4.
  • Impact : Lower molecular weight (148.205 g/mol ) and higher LogP (2.108) compared to the target compound, favoring blood-brain barrier penetration ().

Research and Application Insights

  • Pharmacological Potential: While Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate itself lacks direct bioactivity data in the provided evidence, structural analogues like 2-methyl-5-hydroxy-tetrahydroquinoline () and ethyl 6,7-dimethoxy-tetrahydroisoquinoline derivatives () highlight the importance of substituents in modulating biological activity.
  • Synthetic Challenges : The introduction of oxo groups (e.g., ) requires precise oxidation conditions, as over-oxidation can lead to ring degradation.
  • Safety Profiles: Tetrahydroquinoxalines generally exhibit moderate toxicity (e.g., H302 warnings for similar compounds, ), necessitating careful handling.

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

MTHQ has the molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of approximately 210.20 g/mol. Its structure features a quinoxaline core with a carboxylate group, contributing to its reactivity and biological activity. The compound is characterized by its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

MTHQ has demonstrated promising antimicrobial and antifungal properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains and fungi. For instance, preliminary screening indicated that MTHQ could inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Research indicates that MTHQ may serve as a potential anticancer agent. In studies involving human colon cancer cells (HT-29), MTHQ exhibited moderate to strong inhibitory effects on cell proliferation. The compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, which is crucial for cancer cell division .

Table 1: Anticancer Activity of MTHQ in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-2915.5Inhibition of tubulin polymerization
HeLa12.3Induction of apoptosis via mitochondrial pathways
K56210.7Cell cycle arrest at G2/M phase

The mechanism through which MTHQ exerts its biological effects involves several pathways:

  • Enzyme Interaction : MTHQ may bind to specific enzymes involved in DNA replication and protein synthesis, disrupting normal cellular functions.
  • Oxidative Stress Induction : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis .
  • Microtubule Disruption : By inhibiting tubulin polymerization, MTHQ disrupts the mitotic spindle formation necessary for cell division .

Case Studies

  • Study on Antiproliferative Effects : A study conducted on various tetrahydroquinoxaline derivatives, including MTHQ, evaluated their antiproliferative activities against different cancer cell lines. The results indicated that MTHQ significantly reduced cell viability in a dose-dependent manner .
  • Mechanistic Insights : Another investigation focused on the binding interactions of MTHQ with colchicine binding sites on tubulin. Molecular docking studies revealed that MTHQ forms stable complexes with tubulin, suggesting its potential as a microtubule-targeting agent .

Future Directions

The ongoing research into MTHQ's biological activities suggests several potential applications:

  • Drug Development : Given its promising anticancer properties, MTHQ could be further developed into a therapeutic agent for various malignancies.
  • Combination Therapies : Exploring the synergistic effects of MTHQ with existing chemotherapeutic agents may enhance treatment efficacy while reducing side effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate?

  • Methodological Answer : Synthesis optimization requires careful selection of starting materials and reaction conditions. For example, cyclization of substituted benzene derivatives with methyl glycinate under acidic conditions (e.g., HCl) is a common approach. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of benzene precursor to glycinate) can improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound .
  • Data Support : NMR characterization (e.g., 1^1H and 1313^\circC NMR) is essential to confirm structural integrity. For instance, aromatic protons in the quinoxaline ring typically resonate at δ 6.8–7.2 ppm, while methyl ester groups appear at δ 3.7–3.9 ppm .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Combine analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS). Purity >95% is achievable via recrystallization from ethanol/water mixtures. Residual solvents (e.g., DCM, ethyl acetate) should be quantified using GC-MS .
  • Data Support : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., exact mass 206.0954 for C10H12N2O2C_{10}H_{12}N_2O_2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of methyl 1,2,3,4-tetrahydroquinoxaline derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. enzyme inhibition) often arise from structural variations. Conduct comparative studies using analogs with controlled substitutions (e.g., electron-withdrawing groups at position 6). Pair in vitro assays (e.g., kinase inhibition) with molecular docking simulations to correlate activity with steric/electronic effects .
  • Data Support : For example, 6-nitro derivatives exhibit enhanced π-π stacking in crystal structures, which may explain altered binding affinities .

Q. How can crystallography elucidate the conformational flexibility of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for probing bond angles and torsional strain. Grow crystals via slow evaporation of saturated DMSO solutions. Refinement software (e.g., SHELXL) can analyze puckering in the tetrahydroquinoxaline ring, revealing deviations from planarity .
  • Data Support : Crystal structures of related compounds (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) show dihedral angles of 5–10° between aromatic rings, influencing electronic properties .

Q. What computational methods predict the metabolic stability of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ester group, predicting susceptibility to hydrolysis. Combine with in silico CYP450 metabolism models (e.g., StarDrop) to identify potential metabolic hotspots .
  • Data Support : Methyl esters in similar scaffolds (e.g., ethyl 4-(4-hydroxyphenyl)-tetrahydropyrimidine carboxylate) show BDEs of ~80 kcal/mol, correlating with experimental half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.